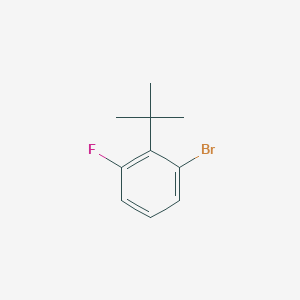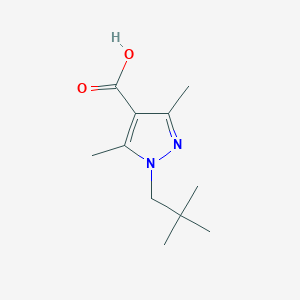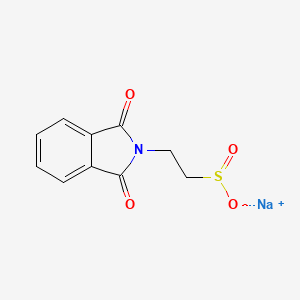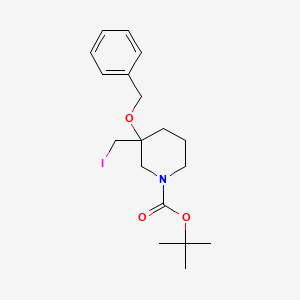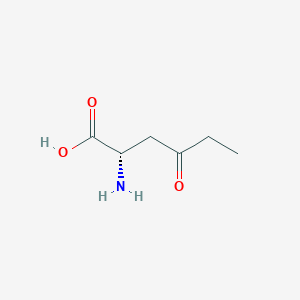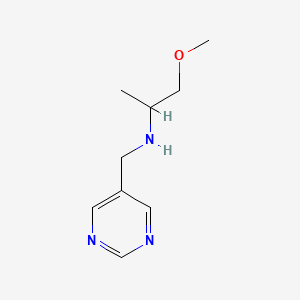![molecular formula C10H23NO B13288260 4-[(3-Methylbutan-2-yl)amino]pentan-1-ol](/img/structure/B13288260.png)
4-[(3-Methylbutan-2-yl)amino]pentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3-Methylbutan-2-yl)amino]pentan-1-ol is an organic compound with the molecular formula C10H23NO. It is a member of the class of alcohols and amines, characterized by the presence of both hydroxyl and amino functional groups. This compound is used primarily in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Methylbutan-2-yl)amino]pentan-1-ol typically involves the reaction of 3-methylbutan-2-amine with a suitable alkylating agent under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The reaction conditions are optimized to ensure the safety and efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Methylbutan-2-yl)amino]pentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: Both the hydroxyl and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted alcohols or amines.
Scientific Research Applications
4-[(3-Methylbutan-2-yl)amino]pentan-1-ol is utilized in various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(3-Methylbutan-2-yl)amino]pentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2-[(3-methylbutan-2-yl)amino]pentan-1-ol
- 3-[(3,5-difluorophenyl)amino]-3-methylbutan-1-ol
Uniqueness
4-[(3-Methylbutan-2-yl)amino]pentan-1-ol is unique due to its specific combination of functional groups and molecular structure, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, where it can serve as a versatile intermediate or active compound.
Properties
Molecular Formula |
C10H23NO |
|---|---|
Molecular Weight |
173.30 g/mol |
IUPAC Name |
4-(3-methylbutan-2-ylamino)pentan-1-ol |
InChI |
InChI=1S/C10H23NO/c1-8(2)10(4)11-9(3)6-5-7-12/h8-12H,5-7H2,1-4H3 |
InChI Key |
HRCKIXLKZADRPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)NC(C)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-([(2-Bromocyclopentyl)oxy]methyl)-2-fluorobenzene](/img/structure/B13288179.png)
![4-[(5-Methyl-1,2-oxazol-3-YL)methylidene]piperidine](/img/structure/B13288181.png)
amine](/img/structure/B13288182.png)
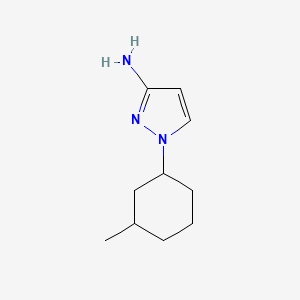
![3-{[(2-Bromo-5-chlorophenyl)methyl]amino}propan-1-ol](/img/structure/B13288197.png)
![(Butan-2-yl)[(3,4-dibromophenyl)methyl]amine](/img/structure/B13288205.png)
